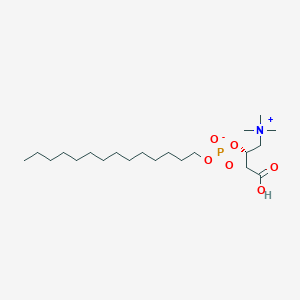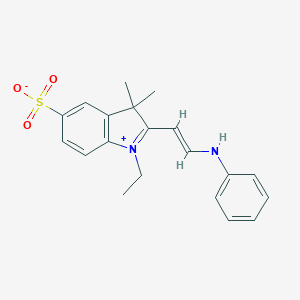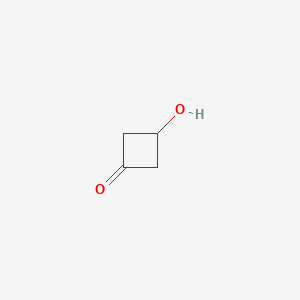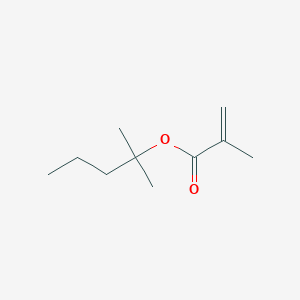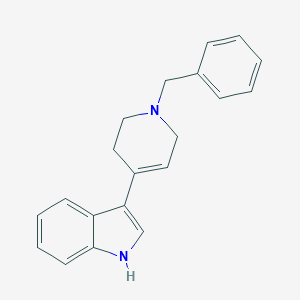
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Descripción general
Descripción
The compound “3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic molecule. It is related to the compound “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” which has a molecular weight of 202.3 . Another related compound is “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” with a molecular formula of C19H19N3O and a molecular weight of 305.4 .
Molecular Structure Analysis
The molecular structure of a related compound, “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, has been analyzed. It has a molecular formula of C19H19N3O . The InChI code for this compound is InChI=1S/C19H19N3O/c23-19-20-17-8-4-5-9-18 (17)22 (19)16-10-12-21 (13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2, (H,20,23) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine”, include a molecular weight of 202.3, and it is a liquid at room temperature . Another related compound, “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, has a molecular weight of 305.4 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles : This compound is synthesized by condensing substituted indoles with N-benzyl-4-piperidone, yielding reasonable yields under specific conditions. These conditions include using 5-, 6-, and 7-substituted indoles (but not 4-substituted) under basic conditions. This synthesis method shows high regioselectivity, which depends on the nature of the N-substituent (Gharagozloo, Miyauchi, & Birdsall, 1996).
Construction of Palladacycles with Indole Core : Palladacycles, designed from bi- and tridentate ligands with an indole core, have been synthesized using 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. This approach leverages the indole core for the development of efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Reactions with Dienophiles : 3-(Tetrahydropyridin-4-yl)-1H-indoles react with carbo- and heterodienophiles, showcasing the synthetic utility of these amino-functionalized compounds. These reactions yield diverse products, including Diels-Alder adducts and Michael-type adducts, highlighting the compound's versatility in organic synthesis (Medion-Simon & Pindur, 1991).
Synthesis of Indole Derivatives : New methods for synthesizing indole derivatives, such as hexahydroazocino[4,3-b]indoles, are developed using 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. These methods contribute to the diverse applications in medicinal chemistry (Street et al., 1987).
Biological Activity
5-HT6 Receptor Agonists : Certain 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT6 receptor agonists. This highlights their potential role in the development of neurological drugs (Mattsson et al., 2005).
5-HT1B/1D Ligands : These compounds also serve as high-affinity human 5-HT1B/1D ligands, implying their significance in targeting serotonin receptors for therapeutic applications (Egle et al., 2004).
Safety And Hazards
The safety information for “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” includes hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-10,14,21H,11-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKXLUMYKFFSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425070 | |
| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812331 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
17403-05-3 | |
| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



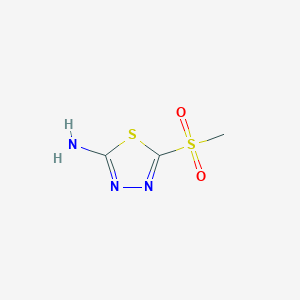
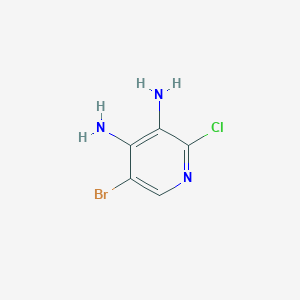
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)

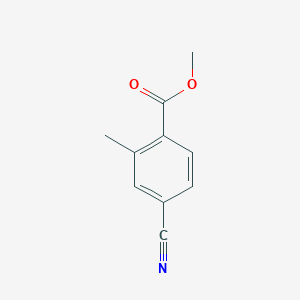
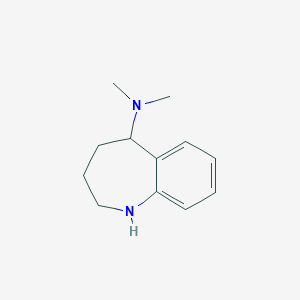
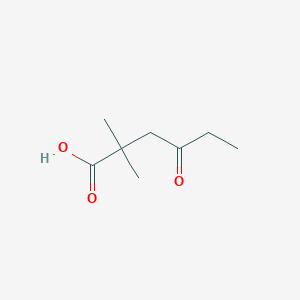
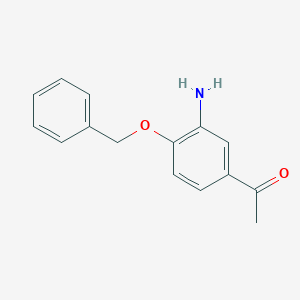
![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
